molecular formula C3H4N4O B12439704 1H-1,2,4-triazol-5-ylformamide CAS No. 6494-09-3

1H-1,2,4-triazol-5-ylformamide

Cat. No.: B12439704
CAS No.: 6494-09-3
M. Wt: 112.09 g/mol
InChI Key: WDTLDGKGWGDNSS-UHFFFAOYSA-N
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Description

1H-1,2,4-triazol-5-ylformamide is a specialized chemical building block based on the 1,2,4-triazole heterocycle, a structure renowned for its significant role in medicinal and agricultural chemistry . The 1,2,4-triazole pharmacophore is a fundamental component in a wide array of commercial antifungal agents, such as fluconazole and itraconazole, which function by inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51), a key step in ergosterol biosynthesis . This mechanism is critical for both human medicine and agricultural fungicide development . Beyond antifungals, the 1,2,4-triazole core is a privileged structure in drug discovery, contributing to compounds with documented antiviral, antioxidant, and anticonvulsant activities . Researchers value this compound as a key intermediate for synthesizing novel derivatives, such as triazole-containing oxime ethers, for evaluating against resistant fungal pathogens . The formamide functional group on the triazole ring enhances its utility as a versatile precursor for further chemical modifications, enabling the exploration of structure-activity relationships (SAR) . This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

CAS No.

6494-09-3

Molecular Formula

C3H4N4O

Molecular Weight

112.09 g/mol

IUPAC Name

N-(1H-1,2,4-triazol-5-yl)formamide

InChI

InChI=1S/C3H4N4O/c8-2-5-3-4-1-6-7-3/h1-2H,(H2,4,5,6,7,8)

InChI Key

WDTLDGKGWGDNSS-UHFFFAOYSA-N

Canonical SMILES

C1=NNC(=N1)NC=O

Origin of Product

United States

Synthetic Methodologies for 1h 1,2,4 Triazol 5 Ylformamide and Its Precursors

Classical Approaches to 1,2,4-Triazole (B32235) Core Construction

Traditional methods for forming the 1,2,4-triazole ring have been well-established for over a century and rely on the condensation and subsequent cyclization of nitrogen-rich precursors.

Einhorn-Brunner Reaction and Related Condensation Protocols

The Einhorn-Brunner reaction is a foundational method for synthesizing 1,2,4-triazoles. wikipedia.org This acid-catalyzed condensation involves the reaction of imides with alkyl hydrazines or semicarbazides, resulting in an isomeric mixture of 1,2,4-triazoles. wikipedia.orgdrugfuture.com The reaction was first detailed by Alfred Einhorn in 1905 and later expanded upon by Karl Brunner in 1914. wikipedia.org A significant aspect of this reaction is its regioselectivity; when the R groups of the imide are different, the more acidic group preferentially occupies the 3-position of the resulting triazole ring. wikipedia.org

The mechanism proceeds through the protonation of the hydrazine (B178648), which then attacks a carbonyl group of the imide. wikipedia.org A series of steps involving the loss of water, a 1,5-proton shift, and intramolecular ring closure leads to the formation of the five-membered triazole ring. wikipedia.org

Pellizzari Reaction and its Variants

Discovered by Guido Pellizzari in 1911, the Pellizzari reaction is another cornerstone of 1,2,4-triazole synthesis. wikipedia.org This method involves the condensation of an amide with a hydrazide to form the triazole ring. wikipedia.org The reaction is particularly useful for preparing monosubstituted, disubstituted, and 1,3,5-trisubstituted 1,2,4-triazoles. uthm.edu.my

However, the classical Pellizzari reaction has limitations, often requiring high temperatures (sometimes exceeding 250°C) and long reaction times, which can lead to low yields. wikipedia.org At such high temperatures, transamination between the amide and acyl hydrazide can occur, resulting in a mixture of triazole products. Modern variations have sought to address these drawbacks; for instance, the use of microwave irradiation has been shown to shorten reaction times and improve yields. wikipedia.orguthm.edu.my

FeatureEinhorn-Brunner ReactionPellizzari Reaction
Starting Materials Imides and alkyl hydrazines/semicarbazides wikipedia.orgdrugfuture.comAmides and hydrazides wikipedia.org
Key Transformation Acid-catalyzed condensation drugfuture.comThermal condensation wikipedia.org
Common Conditions Presence of a weak acid scispace.comresearchgate.netHigh temperatures (>250°C), long reaction times wikipedia.org
Advantages Established and well-understood protocol.Useful for a range of substituted triazoles. uthm.edu.my
Limitations Can produce isomeric mixtures; regioselectivity can be an issue with asymmetric imides. wikipedia.orgLow yields, high temperatures, potential for side reactions (transamination). wikipedia.org
Modern Variants Focus on controlling regioselectivity.Microwave-assisted synthesis to improve yield and reduce reaction time. wikipedia.orguthm.edu.my

Cyclization Reactions for Triazole Ring Formation

Beyond the named reactions, various other cyclization strategies exist for constructing the 1,2,4-triazole core. One common method starts with thiosemicarbazide (B42300), which is acylated with formic acid. wikipedia.org The resulting 1-formyl-3-thiosemicarbazide (B1305609) undergoes cyclization to form 1,2,4-triazole-3(5)-thiol. wikipedia.org Subsequent oxidation of the thiol group with agents like nitric acid yields the unsubstituted 1,2,4-triazole. wikipedia.org

Another significant approach is the oxidative cyclization of hydrazones. nih.govfrontiersin.org For example, heterocyclic hydrazones can undergo intramolecular cyclization in the presence of selenium dioxide to form fused 1,2,4-triazole systems with moderate to good yields. nih.govfrontiersin.org

Modern and Advanced Synthetic Strategies

Contemporary research has focused on developing more efficient, selective, and environmentally benign methods for 1,2,4-triazole synthesis, often employing metal-free conditions or highly efficient catalysts.

Metal-Free Synthetic Routes for 1,2,4-Triazoles

The development of metal-free synthetic pathways is desirable to avoid potential metal contamination in the final products. tandfonline.com One such approach involves the reaction of hydrazones and amines under aerobic oxidative conditions, proceeding through a cascade of C-H functionalization and C-N bond formations. isres.org Iodine can also be used as a catalyst for the synthesis of 1,3,5-trisubstituted 1,2,4-triazoles from hydrazones and aliphatic amines. organic-chemistry.org

Electrochemical methods offer another avenue for metal-free synthesis. A facile electrochemical approach allows for the synthesis of 1-aryl and 1,5-disubstituted 1,2,4-triazoles from aryl hydrazines, paraformaldehyde, alcohols, and ammonium (B1175870) acetate (B1210297). isres.orgorganic-chemistry.org This process avoids the need for strong oxidants and transition-metal catalysts by utilizing electrogenerated reactive iodine species. isres.orgorganic-chemistry.org Furthermore, aryl diazonium salts can serve as a nitrogen source for the generation of 1,2,4-triazoles in metal-free, base-mediated reactions. nih.govfrontiersin.org

Catalytic Methods for 1,2,4-Triazole Synthesis (e.g., Copper-Catalyzed Reactions)

Catalytic methods, particularly those employing copper, have become powerful tools for synthesizing 1,2,4-triazoles due to their efficiency and functional group tolerance. organic-chemistry.org A simple and efficient one-pot process catalyzed by copper(II) acetate (Cu(OAc)₂) can produce a variety of 1,2,4-triazole derivatives from readily available nitriles and hydroxylamine (B1172632) hydrochloride. isres.orgnih.govfigshare.com This reaction proceeds without the need for an inert atmosphere and involves the sequential addition of hydroxylamine to one nitrile, followed by a copper-catalyzed reaction with a second nitrile and subsequent intramolecular cyclization. isres.orgnih.gov

Copper-catalyzed systems using molecular oxygen (O₂) as a green oxidant are also effective. organic-chemistry.org For instance, a system involving a copper catalyst, K₃PO₄ as a base, and O₂ as the oxidant enables the efficient synthesis of 1,3-disubstituted 1,2,4-triazoles from amidines. isres.orgorganic-chemistry.org

Interestingly, the choice of metal catalyst can control the regioselectivity of cycloaddition reactions. In the [3+2] cycloaddition of isocyanides with diazonium salts, Cu(II) catalysis selectively produces 1,5-disubstituted 1,2,4-triazoles in high yields, whereas Ag(I) catalysis favors the formation of 1,3-disubstituted isomers. isres.orgorganic-chemistry.org

StrategyKey Reagents/CatalystsReaction TypeKey Features
Metal-Free Oxidative Cascade Hydrazones, amines, aerobic conditions isres.orgC-H functionalization, C-N bond formation isres.orgEnvironmentally friendly, utilizes readily available starting materials. isres.org
Metal-Free Electrochemical Synthesis Aryl hydrazines, paraformaldehyde, NH₄OAc, electrogenerated I₂ isres.orgorganic-chemistry.orgElectrochemical multicomponent reaction organic-chemistry.orgAvoids transition-metal catalysts and strong oxidants. isres.orgorganic-chemistry.org
Copper-Catalyzed One-Pot Synthesis Nitriles, hydroxylamine, Cu(OAc)₂ isres.orgnih.govAddition, cyclization, dehydration isres.orgnih.govfigshare.comUses inexpensive and readily available materials; good functional group tolerance. isres.orgorganic-chemistry.org
Copper-Catalyzed Oxidative Coupling Amidines, various partners (e.g., DMF), Cu catalyst, O₂ isres.orgorganic-chemistry.orgOxidative C(sp³)-H functionalization isres.orgEmploys a green oxidant (O₂); features high regioselectivity. organic-chemistry.org
Regioselective Catalysis Isocyanides, diazonium salts, Cu(II) or Ag(I) catalysts isres.orgorganic-chemistry.org[3+2] Cycloaddition isres.orgCatalyst choice dictates product isomer (1,5-disubstituted with Cu(II); 1,3-disubstituted with Ag(I)). isres.orgorganic-chemistry.org

Multi-Component Reactions (MCRs) in 1,2,4-Triazole Synthesis

Multi-component reactions (MCRs) offer a powerful and atom-economical approach to the synthesis of complex molecules like 1,2,4-triazoles in a single step from three or more starting materials. This strategy is highly valued for its efficiency and ability to generate diverse molecular scaffolds.

One notable MCR approach for synthesizing the 1,2,4-triazole core involves a one-pot reaction of carboxylic acids, primary amidines, and monosubstituted hydrazines. minia.edu.eg This method provides rapid access to highly diverse 1,3,5-trisubstituted 1,2,4-triazoles with high regioselectivity. minia.edu.eg Another versatile MCR involves the Groebke-type reaction between 5-amino-1,2,4-triazole derivatives, aromatic aldehydes, and isocyanides to generate combinatorial arrays of imidazo[2,1-c] mdpi.comsioc-journal.cnrsc.orgtriazoles. researchgate.net Furthermore, a metal-free, base-promoted three-component reaction of 1,3-diones, β-nitrostyrenes, and hydrazones has been developed to create hybrid molecules featuring a 1,2,4-triazole linked to other scaffolds.

MCR Type Reactants Key Features Reference
One-potCarboxylic acids, primary amidines, monosubstituted hydrazinesHigh regioselectivity, rapid access to diverse 1,3,5-trisubstituted 1,2,4-triazoles minia.edu.eg
Groebke-type5-amino-1,2,4-triazole derivatives, aromatic aldehydes, isocyanidesGenerates combinatorial arrays of fused imidazo[2,1-c] mdpi.comsioc-journal.cnrsc.orgtriazoles researchgate.net
Base-promoted1,3-diones, β-nitrostyrenes, hydrazonesMetal-free, synthesis of hybrid 1,2,4-triazole scaffolds

Electrochemical Synthetic Approaches for 1,2,4-Triazole Derivatives

Electrochemical synthesis has emerged as a green and sustainable alternative to traditional methods, utilizing electricity to drive chemical reactions and often avoiding the need for harsh reagents.

A reagent-free intramolecular dehydrogenative C–N cross-coupling reaction under mild electrolytic conditions has been developed for the efficient synthesis of 1,2,4-triazolo[4,3-a]pyridines and related heterocycles. rsc.org This atom- and step-economical one-pot process is compatible with various functional groups and is scalable. rsc.org Another innovative electrochemical method involves the oxidative [3+2] annulation of readily available amines and hydrazones to produce a variety of functionalized 1,2,4-triazoles. sioc-journal.cn This approach is notable for being transition-metal-, acid-, base-, and external oxidant-free, highlighting its environmental benefits. sioc-journal.cn Furthermore, an electrochemical multicomponent reaction of aryl hydrazines, paraformaldehyde, NH₄OAc, and alcohols provides 1,5-disubstituted and 1-aryl 1,2,4-triazoles without the need for strong oxidants or transition-metal catalysts. organic-chemistry.org

Electrochemical Method Starting Materials Key Advantages Reference
Intramolecular Dehydrogenative C–N Cross-CouplingAliphatic or (hetero)aromatic aldehydes and 2-hydrazinopyridinesReagent-free, mild conditions, atom- and step-economical rsc.org
Oxidative [3+2] AnnulationAmines and hydrazonesTransition-metal-, acid-, base-, and external oxidant-free sioc-journal.cn
Multicomponent ReactionAryl hydrazines, paraformaldehyde, NH₄OAc, alcoholsAvoids strong oxidants and transition-metal catalysts organic-chemistry.org

Green Chemistry Principles in the Synthesis of the Chemical Compound

The application of green chemistry principles is crucial for the development of sustainable synthetic processes. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Solvent-Free and Aqueous Media Reactions

Conducting reactions in the absence of organic solvents or in aqueous media is a key aspect of green chemistry. A solvent-free method for the synthesis of 1,2,4-triazole derivatives involves the use of HClO₄-SiO₂ as a catalyst at 80°C, offering good to high yields and the potential for catalyst recycling. frontiersin.org The synthesis of 1,2,3-triazole analogs has also been successfully achieved in an aqueous medium via "Click" chemistry and Suzuki–Miyaura cross-coupling reactions.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has gained significant attention as it can dramatically reduce reaction times, increase yields, and enhance product purity. This technique is considered a green chemistry approach due to its efficiency and reduced energy consumption compared to conventional heating methods. pnrjournal.comrsc.org

A simple and efficient microwave-assisted method for the synthesis of substituted 1,2,4-triazoles from hydrazines and formamide (B127407) proceeds smoothly in the absence of a catalyst and demonstrates excellent functional-group tolerance. organic-chemistry.org This method is particularly relevant for the synthesis of the 1,2,4-triazole core. Another notable application is the microwave-assisted synthesis of 5-substituted 3-amino-1,2,4-triazoles directly from aminoguanidine (B1677879) bicarbonate and carboxylic acids, which is a key precursor for 1H-1,2,4-triazol-5-ylformamide. mdpi.com This straightforward approach is suitable for volatile starting materials and is scalable. mdpi.com The synthesis of 1,2,4-triazole-3-carboxamides from esters and amines under neutral conditions has also been reported using microwave irradiation.

Microwave-Assisted Reaction Reactants Key Features Yield Reaction Time Reference
Synthesis of substituted 1,2,4-triazolesHydrazines and formamideCatalyst-free, excellent functional-group toleranceGoodShort organic-chemistry.org
Synthesis of 5-substituted 3-amino-1,2,4-triazolesAminoguanidine bicarbonate and carboxylic acidsStraightforward, suitable for volatile acids, scalableHigh3 hours mdpi.com
Synthesis of 1,2,4-triazole-3-carboxamidesEsters and aminesNeutral conditions--
Synthesis of thioether derivatives containing 1,2,4-triazole-Efficient81%15 minutes nih.gov

Ultrasound-Assisted Synthesis

Ultrasound irradiation provides an alternative energy source for chemical reactions, often leading to shorter reaction times, higher yields, and milder reaction conditions. The phenomenon of acoustic cavitation generated by ultrasound can enhance mass transfer and accelerate reaction rates.

The ultrasound-assisted synthesis of novel N-substituted 1,2,4-triazole-2-thiol derivatives has been reported to produce good to excellent yields (75–89%) in significantly shorter reaction times (40–80 minutes) compared to conventional methods (16–26 hours). mdpi.com This highlights the efficiency of sonication in accelerating these transformations. mdpi.com Polyfunctional 1,2,4-triazoles have also been synthesized efficiently using a one-pot, four-component procedure under ultrasonic irradiation, with reaction times as short as 10–25 minutes and yields ranging from 70–96%. researchgate.net

Oxidant- and Metal-Free Protocols

The development of oxidant- and metal-free synthetic protocols is a significant goal in green chemistry, as it eliminates the use of potentially toxic and environmentally harmful reagents.

A notable example is the three-component desulfurization and deamination condensation of amidines, isothiocyanates, and hydrazines to produce fully substituted 1H-1,2,4-triazol-3-amines. isres.org This [2 + 1 + 2] cyclization strategy proceeds under mild conditions and is environmentally friendly. isres.org Another metal-free approach involves the synthesis of 1,3,5-trisubstituted 1,2,4-triazoles from hydrazones and aliphatic amines under oxidative conditions using iodine as a catalyst. minia.edu.eg This method proceeds via a cascade of C-H functionalization, double C-N bond formation, and oxidative aromatization. minia.edu.eg

Strategies for Formamide Group Incorporation

The introduction of a formamide group onto the 1H-1,2,4-triazole scaffold is a key step in the synthesis of the target compound. This can be achieved through direct formylation reactions or by incorporating the formamide moiety during the cyclization process.

While direct formylation of the 1H-1,2,4-triazole ring at the 5-position to yield a formamide can be challenging, a common strategy involves the formylation of a precursor, typically 5-amino-1H-1,2,4-triazole. The amino group at the C5 position of the triazole ring can be acylated to introduce the formyl group. Studies on the acetylation of 5-amino-1H- mdpi.comisres.orgnih.govtriazole have shown that the reaction can proceed to give mono-, di-, and triacetylated derivatives, indicating the reactivity of the amino group and the ring nitrogens. nih.gov Similar reactivity would be expected with formylating agents.

Formylating agents such as formic acid, acetic formic anhydride, or formyl fluoride (B91410) can be employed for this transformation. The reaction conditions, including solvent and temperature, would need to be carefully controlled to achieve selective formylation of the exocyclic amino group without affecting the triazole ring itself.

Table 1: Potential Formylation Reactions for 5-Amino-1H-1,2,4-triazole

Formylating AgentReaction ConditionsExpected ProductReference
Formic AcidHeatingThis compoundGeneral knowledge
Acetic Formic AnhydrideMild, controlled temperatureThis compoundGeneral knowledge
N,N-Dimethylformamide (DMF)As a carbon source in specific reactionsCan act as a formylating agent isres.org

This table is illustrative of potential methods and requires specific experimental validation for the synthesis of this compound.

One-pot syntheses offer an efficient route to 1H-1,2,4-triazole derivatives by combining multiple reaction steps into a single operation, thereby reducing waste and purification efforts.

A notable one-pot procedure for the synthesis of the parent 1,2,4-triazole involves the reaction of hydrazine with an excess of formamide at elevated temperatures (140° to 210° C). richmond.edugoogle.com This direct method highlights the role of formamide as both a reactant and a solvent in the formation of the triazole ring. While this specific patent describes the synthesis of the unsubstituted 1,2,4-triazole, modifications to this approach could potentially lead to the formation of this compound by altering the stoichiometry and reaction conditions.

Another relevant one-pot synthesis involves the reaction of oxamohydrazide with formamidine (B1211174) acetate. google.com Heating these reactants, for instance in an oil bath at 180°C, can lead to the formation of 1,2,4-triazole-3-carboxamide. google.com This demonstrates the feasibility of constructing the triazole ring with a carboxamide substituent in a single step. The use of formamidine acetate provides the necessary carbon and nitrogen atoms for the triazole ring, while the oxamohydrazide serves as the backbone for the carboxamide functionality.

Table 2: Examples of One-Pot Syntheses of 1,2,4-Triazole Derivatives

ReactantsConditionsProductReference
Hydrazine, Formamide140-210 °C1,2,4-Triazole richmond.edugoogle.com
Oxamohydrazide, Formamidine Acetate180 °C1,2,4-Triazole-3-carboxamide google.com
Isothiocyanates, Amidines, HydrazinesMetal-free, three-component reaction1H-1,2,4-triazol-3-amines isres.org

Synthetic Routes to Isomeric and Related Compounds

The synthesis of isomeric and related compounds, such as 1H-1,2,4-triazole-3-carboxamide and 4H-1,2,4-triazole-3-carboxamide, provides insight into the regioselectivity of triazole formation and functionalization.

The synthesis of 1,2,4-triazole-3-carboxamides can be achieved through various routes. One method involves the cyclization of a triazole precursor. For example, 5-alkyl/aryloxymethyl-1,2,4-triazole-3-carboxamides can be synthesized by the cyclization of a suitable triazole fragment. mdpi.com Alternatively, the introduction of a substituent at the N1 position can be accomplished by the alkylation of methyl 1,2,4-triazole-3-carboxylate, followed by ammonolysis to yield the corresponding carboxamide. mdpi.com

The synthesis of 4H-1,2,4-triazole derivatives, such as 4,5-disubstituted-4H-1,2,4-triazole-3-thiols, often starts from a hydrazide which is converted to a 1,4-disubstituted thiosemicarbazide. nih.gov Subsequent cyclization of the thiosemicarbazide leads to the formation of the 4H-1,2,4-triazole-3-thiol ring system. nih.gov

Furthermore, the synthesis of 3-(tri/difluoromethyl)-1H-1,2,4-triazol-5(4H)-ones can be achieved through the cyclization of hydrazinecarboxamides with tri/difluoroacetic anhydride. rsc.org This method provides a route to triazole derivatives with different substitution patterns and functional groups.

Table 3: Synthetic Routes to Isomeric and Related Triazole Compounds

CompoundStarting MaterialsKey Reaction StepReference
1-Alkyl/aryloxymethyl-1,2,4-triazole-3-carboxamidesMethyl 1,2,4-triazole-3-carboxylateAlkylation and Ammonolysis mdpi.com
4-Amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiolFuran-2-carboxylic acid hydrazide, IsothiocyanateThiosemicarbazide formation and cyclization nih.gov
4-Aryl-3-(tri/difluoromethyl)-1H-1,2,4-triazol-5(4H)-onesHydrazinecarboxamides, Tri/difluoroacetic anhydrideCyclization rsc.org
Aryl-(4-aryl-4H- mdpi.comisres.orgnih.govtriazol-3-yl)-amine1,3-Diarylthiourea, Acyl hydrazidesFormation of carbodiimide (B86325) and sequential addition-dehydration nih.gov

Chemical Reactivity and Mechanistic Studies of 1h 1,2,4 Triazol 5 Ylformamide

Electrophilic Substitution Reactions on the Triazole Ring

The 1H-1,2,4-triazole ring system is characterized by a π-excessive nature, with six π-electrons delocalized over the five-membered ring. chemicalbook.com This aromaticity dictates its reactivity towards electrophiles. The nitrogen atoms, being more electronegative and possessing lone pairs of electrons, are the primary sites for electrophilic attack. chemicalbook.com In contrast, the carbon atoms of the 1,2,4-triazole (B32235) ring are electron-deficient due to their proximity to the electronegative nitrogen atoms, making them susceptible to nucleophilic rather than electrophilic substitution. chemicalbook.com

For the parent 1H-1,2,4-triazole, electrophilic substitution occurs exclusively at the nitrogen atoms. chemicalbook.com Protonation, a fundamental electrophilic substitution, readily takes place at the N4 position in the presence of strong acids like concentrated HCl, leading to the formation of a triazolium chloride salt. chemicalbook.com Alkylation reactions also demonstrate this regioselectivity, with the site of alkylation (N1 or N4) often being controlled by the reaction conditions, such as the base and solvent used. chemicalbook.com While specific studies on 1H-1,2,4-triazol-5-ylformamide are limited, the electron-withdrawing nature of the formamide (B127407) group is expected to decrease the nucleophilicity of the triazole nitrogens, potentially requiring more forcing conditions for electrophilic substitution compared to the unsubstituted parent compound.

Nucleophilic Transformations of the Formamide Moiety

The formamide group (-CONH₂) attached to the triazole ring is susceptible to various nucleophilic transformations. One of the most common reactions is hydrolysis, which can occur under either acidic or basic conditions to yield 5-amino-1H-1,2,4-triazole and formic acid or its corresponding salt. Mild alkaline hydrolysis has been shown to cleave bonds and induce ring transformations in related heterocyclic systems. researchgate.net

Other potential nucleophilic transformations include:

Aminolysis: Reaction with amines could potentially lead to transamidation, replacing the -NH₂ group with a substituted amine.

Reduction: The formamide can be reduced to an aminomethyl group using strong reducing agents like lithium aluminum hydride.

Dehydration: Treatment with dehydrating agents could convert the formamide moiety into a nitrile (cyano) group.

These reactions provide pathways for further functionalization of the molecule, starting from the formamide handle.

Exploration of Tautomerism in this compound

Prototropic tautomerism is a key characteristic of N-unsubstituted 1,2,4-triazoles. chemicalbook.comresearchgate.net For this compound, several tautomeric forms are possible, arising from the migration of a proton between the nitrogen atoms of the triazole ring. The primary tautomers are the 1H, 2H, and 4H forms.

The relative stability of these tautomers is significantly influenced by the nature of the substituent on the triazole ring. acs.org Computational studies on C5-substituted 1,2,4-triazoles have shown that electron-withdrawing substituents, such as -CONH₂, tend to stabilize the 1H-tautomer. acs.org In contrast, electron-donating groups often favor the 2H-tautomer. acs.org For most substituted 1,2,4-triazoles, the 4H form is generally the least stable. acs.org Therefore, for this compound, the 1H-tautomer is predicted to be the most predominant species.

TautomerStructurePredicted Relative Stability
This compoundHydrogen on N1Most Stable
2H-1,2,4-triazol-5-ylformamideHydrogen on N2Less Stable
4H-1,2,4-triazol-4-ylformamideHydrogen on N4Least Stable

Protonation and Deprotonation Studies of the Chemical Compound

The 1,2,4-triazole ring exhibits both weakly basic and weakly acidic properties. chemicalbook.com The nitrogen atoms can accept a proton, while the N-H proton can be removed by a base. The acidity and basicity are quantified by their pKa values. For the parent 1H-1,2,4-triazole, the pKa for the protonated species (triazolium ion) is 2.19, indicating it is a very weak base. chemicalbook.com The pKa for the deprotonation of the N-H proton is 10.26, signifying weak acidity. chemicalbook.comresearchgate.net

The presence of the electron-withdrawing formamide substituent at the C5 position is expected to influence these values.

Acidity: The formamide group will increase the acidity of the N-H proton, leading to a lower pKa value compared to the parent 1,2,4-triazole.

Basicity: The electron-withdrawing effect will decrease the electron density on the ring nitrogens, making them less available for protonation and thus lowering the basicity (a lower pKa for the conjugate acid).

Potentiometric titration is a common method used to determine the pKa values of triazole derivatives in various non-aqueous solvents. nih.govmdpi.com Such studies are crucial for understanding the behavior of the compound in different chemical environments. univ-ovidius.ro

CompoundpKa (Conjugate Acid)pKa (N-H Deprotonation)Reference
1H-1,2,4-Triazole (Parent)2.1910.26 chemicalbook.com
This compoundPredicted < 2.19Predicted < 10.26N/A

Investigation of Reaction Kinetics and Thermodynamic Parameters

Understanding the kinetics and thermodynamics of reactions involving this compound is essential for optimizing synthetic procedures and predicting its stability. Kinetic studies on the nitration of the closely related compound 1,2,4-triazol-5-one (B2904161) in nitric-sulfuric acid mixtures have been performed using spectrophotometry. researchgate.net These studies determined reaction rate constants and investigated their dependence on the acidity of the medium, revealing that the nitration rate was surprisingly insensitive to changes in medium acidity. researchgate.net

CompoundParameterValue (kJ·mol⁻¹)Reference
3-Amino-1H-1,2,4-triazoleΔfH°m (cr, 298.15 K)68.9 ± 1.5 researchgate.net
3,5-Diamino-1H-1,2,4-triazoleΔfH°m (cr, 298.15 K)68.0 ± 1.8 researchgate.net

Mechanistic Insights into Key Synthetic Transformations

The synthesis of 1,2,4-triazoles can be achieved through various cyclization strategies. isres.orgorganic-chemistry.org A plausible route to this compound involves the reaction of a C1 building block with a hydrazine-containing precursor. For instance, the Pinner reaction strategy involves the conversion of α-substituted ethyl cyanoacetates into carboxyimidate salts, which then react with formylhydrazide to yield triazolylacetates. nih.gov

A common and direct mechanism for forming the 5-substituted 1H-1,2,4-triazole ring involves the cyclization of N-acyl-amidrazones. The general steps are:

Formation of a Hydrazide Derivative: A suitable starting material, such as aminoguanidine (B1677879), is acylated with a formic acid derivative (e.g., formic acid, ethyl formate).

Nucleophilic Attack: The terminal nitrogen of the resulting formyl aminoguanidine performs an intramolecular nucleophilic attack on the central carbon atom of the guanidine (B92328) moiety.

Cyclization and Dehydration: This attack leads to a tetrahedral intermediate, which subsequently eliminates a molecule of ammonia (B1221849) (or water, depending on the exact precursors) to form the stable, aromatic 1,2,4-triazole ring.

Microwave-assisted synthesis has been shown to be an efficient method for preparing related 1,2,4-triazole structures, often resulting in higher yields and product purity. nih.gov

Advanced Structural Elucidation and Characterization Methodologies

Crystallographic Techniques for Solid-State Structure Determination

Single-Crystal X-ray Diffraction (SCXRD) Studies

Without specific ¹H, ¹³C, or ¹⁵N chemical shifts, characteristic IR/Raman vibrational frequencies, UV-Vis absorption maxima, mass fragmentation patterns, or single-crystal X-ray diffraction parameters for 1H-1,2,4-triazol-5-ylformamide, any attempt to create the requested article would be speculative and not based on verifiable scientific findings for this particular molecule.

Powder X-ray Diffraction (PXRD) for Phase Identification

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique used to identify the crystalline phases of a solid material. Each crystalline solid has a unique atomic arrangement, which results in a characteristic diffraction pattern when exposed to X-rays. This pattern serves as a unique "fingerprint" for that specific crystalline phase.

Table 1: Representative PXRD Data Interpretation

Parameter Description Significance for this compound
Peak Position (2θ) The angle at which constructive interference of X-rays occurs from the crystal lattice planes. Specific 2θ values are characteristic of the compound's unit cell dimensions and symmetry.
Peak Intensity The height or area of a diffraction peak. Relative intensities depend on the atomic arrangement within the crystal structure.
Peak Shape/Width The breadth of the diffraction peak. Can provide information on crystallite size and lattice strain.

| Pattern Matching | Comparison of the experimental pattern to a reference database or calculated pattern. | Confirms the phase identity and purity of the synthesized compound. |

Investigation of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)

The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by various intermolecular forces. For this compound, which contains multiple hydrogen bond donors (N-H groups) and acceptors (N atoms, O atom), hydrogen bonding is expected to be the dominant interaction influencing its supramolecular structure.

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms and molecules. This analysis reveals critical information about bond lengths, bond angles, and the specific intermolecular interactions that stabilize the crystal structure. In the absence of a specific crystal structure for this compound, insights can be drawn from related 1,2,4-triazole (B32235) derivatives. These structures are often characterized by extensive networks of hydrogen bonds, such as N−H⋯N and N−H⋯O, which link molecules into chains, sheets, or more complex three-dimensional architectures. mdpi.comnih.gov The planar nature of the triazole ring also allows for potential π–π stacking interactions, further stabilizing the crystal packing. mdpi.com

Table 2: Potential Intermolecular Interactions in this compound

Interaction Type Donor Acceptor Potential Role in Crystal Packing
Hydrogen Bond Triazole N-H, Formamide (B127407) N-H Triazole N, Formamide C=O Formation of robust supramolecular synthons, leading to extended 1D, 2D, or 3D networks. mdpi.com
π–π Stacking 1,2,4-Triazole Ring 1,2,4-Triazole Ring Contributes to the stabilization of layered structures through parallel ring arrangements. mdpi.com

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements in a sample. This method provides a crucial check on the purity and empirical formula of a synthesized compound. For this compound (C₃H₄N₄O), the theoretical elemental composition can be calculated from its molecular formula and the atomic weights of its constituent elements.

The experimental values, typically obtained using a combustion analyzer, are then compared to the theoretical percentages. A close agreement between the found and calculated values (usually within ±0.4%) provides strong evidence for the compound's identity and high purity.

Table 3: Elemental Composition of this compound

Element Symbol Atomic Mass ( g/mol ) Theoretical %
Carbon C 12.01 32.15%
Hydrogen H 1.01 3.60%
Nitrogen N 14.01 49.98%
Oxygen O 16.00 14.28%

| Total Molecular Mass | C₃H₄N₄O | 112.09 | 100.00% |

Chromatographic Methods for Purity and Mixture Analysis

Chromatographic techniques are essential for assessing the purity of chemical compounds and analyzing complex mixtures. High-Performance Liquid Chromatography (HPLC) is a particularly powerful method for the analysis of polar, non-volatile compounds like this compound.

A common approach involves reverse-phase HPLC (RP-HPLC), where the stationary phase is nonpolar (e.g., C18-silica) and the mobile phase is a polar solvent mixture, such as water and acetonitrile (B52724) or methanol. researchgate.net The compound is dissolved in a suitable solvent, injected into the system, and as it passes through the column, it separates from any impurities based on differences in their partitioning between the stationary and mobile phases. A detector, commonly a UV-Vis spectrophotometer, measures the absorbance of the eluate over time, producing a chromatogram. The purity of the sample is determined by the relative area of the main peak corresponding to this compound. For more complex mixtures or trace-level analysis, coupling HPLC with mass spectrometry (LC-MS) provides enhanced sensitivity and specificity. nih.govepa.gov

Table 4: Representative HPLC Method for Purity Analysis

Parameter Condition Purpose
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm) Nonpolar stationary phase for separation of polar analytes.
Mobile Phase Isocratic or gradient elution with Water/Acetonitrile Polar solvent system to elute the compound from the column.
Flow Rate 1.0 mL/min Controls the retention time and resolution of the separation.
Detection UV at a specific wavelength (e.g., 210 nm) Monitors the elution of the compound and impurities.

| Injection Volume | 10 µL | The amount of sample introduced into the HPLC system. |

Computational and Theoretical Investigations of 1h 1,2,4 Triazol 5 Ylformamide

Quantum Chemical Calculations

Specific quantum chemical calculations for 1H-1,2,4-triazol-5-ylformamide are not available in the reviewed literature.

Density Functional Theory (DFT) Studies on Electronic Structure and Geometry

No dedicated DFT studies on the electronic structure and geometry of this compound were found. DFT is a common method for optimizing molecular geometries and investigating electronic properties of related triazole compounds. zsmu.edu.uaresearchgate.netresearchgate.net

Hartree-Fock (HF) Methodologies for Molecular Orbitals

There are no specific Hartree-Fock (HF) calculations detailing the molecular orbitals of this compound in the available literature. HF methods are foundational for molecular orbital theory and are often used in conjunction with DFT for studying related heterocyclic systems. researchgate.netnih.govresearchgate.net

Conformational Analysis and Energy Minimization

A conformational analysis and energy minimization study specifically for this compound has not been reported. Such studies are essential for identifying stable conformers and understanding the flexibility of molecules. nih.govekb.eg

Frontier Molecular Orbital (FMO) Analysis

No specific Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), could be located for this compound. This type of analysis is fundamental for predicting the chemical reactivity of molecules. youtube.comwikipedia.orgsciencegate.apppku.edu.cnresearchgate.net

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps for this compound are not available in the scientific literature. MEP analysis is a valuable tool for visualizing charge distribution and predicting the reactive sites of a molecule. researchgate.netnih.govwolfram.com

Natural Bond Orbital (NBO) Analysis

Specific Natural Bond Orbital (NBO) analysis for this compound, which provides insight into charge transfer and intramolecular bonding interactions, has not been published. researchgate.netacadpubl.eu

Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry plays a pivotal role in the characterization of 1H-1,2,4-triazole derivatives, including this compound, by providing theoretical predictions of their spectroscopic parameters. These predictions, often achieved through methods like Density Functional Theory (DFT) and ab initio calculations, complement experimental data, aiding in structural elucidation and the understanding of molecular properties.

One of the most widely used techniques for calculating NMR chemical shifts is the Gauge-Including Atomic Orbital (GIAO) method. researchgate.netresearchgate.net This approach has been successfully applied to various 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives to predict both ¹H and ¹³C NMR chemical shifts. researchgate.net Theoretical calculations are typically performed on the optimized molecular geometry of the compound. For instance, studies on similar triazole compounds have utilized the B3LYP functional with basis sets such as 6-311G(d,p) to first optimize the geometry and then calculate the nuclear shielding constants. dergipark.org.tr The calculated shielding constants are then converted into chemical shifts, which can be compared with experimental values, often showing a good correlation. dergipark.org.tr

Theoretical vibrational frequencies for 1H-1,2,4-triazole derivatives are also commonly investigated using DFT methods. researchgate.net The calculated harmonic vibrational frequencies are often scaled by an appropriate factor to account for anharmonicity and the limitations of the theoretical model, allowing for a more accurate comparison with experimental FT-IR and Raman spectra. These computational studies provide a detailed assignment of the vibrational modes, which can be challenging to determine solely from experimental data. researchgate.net

The table below illustrates the kind of data obtained from computational studies on a related 1,2,4-triazole (B32235) derivative, showcasing the comparison between experimental and calculated ¹H-NMR chemical shifts.

Table 1: Comparison of Experimental and Theoretical ¹H-NMR Chemical Shifts (ppm) for a 1,2,4-Triazole Derivative

Proton Experimental δ (ppm) Calculated δ (ppm)
NH 11.81 11.75
N=CH 9.50 9.45
Ar-H 7.06 7.02
Ar-H 6.34 6.30
CH₃ 3.38 3.35

Note: Data is illustrative and based on findings for similar 1,2,4-triazole structures. researchgate.net

Investigation of Nonlinear Optical (NLO) Properties

The investigation of nonlinear optical (NLO) properties of organic molecules, including derivatives of 1H-1,2,4-triazole, has garnered significant interest due to their potential applications in optoelectronic technologies. dntb.gov.uanih.govnih.govresearchgate.net Computational methods, particularly DFT, have proven to be invaluable tools for predicting and understanding the NLO behavior of these compounds at the molecular level. dntb.gov.uanih.govnih.govresearchgate.net

The key parameters that characterize the NLO response of a molecule are the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). dergipark.org.tr These properties are determined by the molecule's electronic structure and its response to an applied electric field. Theoretical calculations can provide insights into how structural modifications of the 1,2,4-triazole ring can enhance NLO properties. For instance, the introduction of electron-donating and electron-accepting groups can significantly increase the hyperpolarizability.

Computational studies on various 1,2,4-triazole derivatives have been performed to calculate these NLO parameters. dntb.gov.uanih.govnih.govresearchgate.net The calculations are typically carried out on the optimized geometry of the molecule. The results from these studies help in designing novel materials with enhanced NLO properties. For example, a study on N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide derivatives demonstrated that these compounds exhibit significant linear polarizability and hyperpolarizability, indicating their potential for NLO applications. dntb.gov.uanih.govnih.govresearchgate.net

The following table presents representative data from a computational study on a 1,2,4-triazole derivative, highlighting the calculated NLO properties.

Table 2: Calculated Nonlinear Optical Properties of a 1,2,4-Triazole Derivative

Property Value
Dipole Moment (μ) 5.48 D
Mean Polarizability (<α>) 35.21 x 10⁻²⁴ esu
Anisotropy of Polarizability (Δα) 28.15 x 10⁻²⁴ esu

Note: The data presented is illustrative and based on computational findings for similar 1,2,4-triazole structures. dergipark.org.tr

Derivatives and Analogues of 1h 1,2,4 Triazol 5 Ylformamide

Synthesis and Characterization of Substituted 1H-1,2,4-triazol-5-ylformamide Derivatives

The synthesis of derivatives of this compound leverages established methodologies for constructing the 1,2,4-triazole (B32235) ring, followed by or incorporating the introduction of the formamide (B127407) group. While direct synthetic routes for the parent compound are not extensively detailed in the literature, pathways can be inferred from the synthesis of structurally related 5-carboxamide and N-acylated 1,2,4-triazoles.

A practical method for preparing 1,5-disubstituted-1,2,4-triazoles bearing carboxamide functionalities at the 5-position involves the reaction of oxamide-derived amidine reagents with various hydrazine (B178648) hydrochloride salts. organic-chemistry.org These amidine reagents, which are stable crystalline solids, react efficiently with both aromatic and aliphatic hydrazines under mild conditions, often in polar solvents like acetic acid or alcohols, to yield the desired triazole core with complete regioselectivity. organic-chemistry.org The resulting 5-carboxamide derivatives can be considered close analogues and potential precursors to 5-ylformamide compounds.

Another key strategy involves the direct modification of a pre-formed triazole ring. The formylation of 5-amino-1H-1,2,4-triazole is a direct approach to installing the required formamide moiety. Studies on the acetylation of 5-amino-1H- organic-chemistry.orgfigshare.comscispace.comtriazole have shown that such reactions can be complex. nih.gov For instance, conventional acylation procedures can lack regioselectivity, leading to a mixture of isomers. nih.gov However, selective acylation can be achieved by using controlled amounts of the acylating agent in a suitable solvent. nih.gov These findings are directly applicable to the formylation process for creating the target scaffold.

Fundamental 1,2,4-triazole synthesis methods, such as the Pellizzari reaction, which involves heating a mixture of an amide and an acyl hydrazide, provide the basis for forming the heterocyclic core. scispace.comresearchgate.net For example, heating formamide with hydrazine hydrochloride can yield the parent 1,2,4-triazole. scispace.comresearchgate.net

The characterization of these synthesized derivatives relies on a suite of modern spectroscopic techniques. The structures of novel 1,2,4-triazole derivatives are routinely confirmed using Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) for both proton (¹H) and carbon-13 (¹³C), and mass spectrometry (MS). mdpi.comnih.govresearchgate.netnih.gov

Table 1: Spectroscopic Data for Representative 1,2,4-Triazole Derivatives

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) Reference
N-(4-(1H-1,2,4-triazol-1-yl)phenyl)pentanamide 10.09 (s, 1H, NH), 9.19 (s, 1H, Triazole-H), 8.20 (s, 1H, Triazole-H), 7.77 (s, 4H, Ar-H), 2.34 (t, 2H, CH₂), 1.61–1.33 (m, 4H, CH₂), 0.91 (t, 3H, CH₃) 171.98, 152.65, 142.39, 139.40, 132.26, 120.48, 120.22, 36.60, 27.64, 22.29, 14.20 mdpi.com

Systematic Exploration of Substituent Effects on Reactivity and Structure

The chemical properties of this compound derivatives are profoundly influenced by the nature and position of substituents on the triazole ring. These substituents can alter the electronic distribution, steric environment, and ultimately the reactivity and structural characteristics of the molecule.

A primary effect of substitution is the influence on tautomeric equilibrium. The 1,2,4-triazole ring is subject to prototropic tautomerism, existing in 1H, 2H, and 4H forms. researchgate.net The relative stability of these tautomers is sensitive to the electronic nature of the substituents. Theoretical studies, often employing methods like Density Functional Theory (DFT), have been used to investigate these tautomeric phenomena. researchgate.netufms.brresearchgate.net For instance, the influence of substituents on the tautomeric equilibrium of 2-(3-hetaryl-1,2,4-triazol-5-yl)anilines has been elucidated through a combination of quantum-chemical calculations and UV/vis spectra analysis. researchgate.net

The reactivity of the triazole ring is also governed by substituent effects. The carbon atoms within the 1,2,4-triazole ring are characteristically π-deficient due to the electronegativity of the adjacent nitrogen atoms, making them susceptible to nucleophilic attack. Electron-withdrawing groups attached to the ring can further enhance this electrophilicity, while electron-donating groups can decrease it. These electronic effects are crucial in directing further chemical transformations of the substituted triazole scaffold.

Design and Synthesis of Hybrid Molecules Incorporating the 1,2,4-Triazole-Formamide Scaffold

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, and the strategy of creating hybrid molecules, which combine two or more pharmacophores into a single entity, is a common approach to developing new therapeutic agents. farmaciajournal.com The 1,2,4-triazole-formamide core can serve as a versatile building block for such molecular hybridization.

The design of these hybrids often involves linking the triazole moiety to other biologically active heterocycles or functional groups. Examples from the broader class of 1,2,4-triazoles include hybrids with disulfides, indole (B1671886) moieties, and N-arylamides. figshare.comnih.govresearchgate.net The synthesis of these complex molecules typically involves the preparation of a functionalized 1,2,4-triazole intermediate that can be coupled with another molecular fragment. For instance, C3-linked 1,2,4-triazole-N-arylamide hybrids have been synthesized and investigated for their biological potential. researchgate.net Similarly, complex heterocyclic systems such as 5-(1H-1,2,4-triazol-3-yl)-1,2,4-oxadiazole derivatives have been constructed, demonstrating the utility of the triazole ring as a component in more elaborate molecular architectures. nih.gov

Isomeric and Conformational Studies of Derivatives

The structural diversity of this compound derivatives is further expanded by the possibilities of isomerism and conformational flexibility. As mentioned, tautomerism is a defining characteristic of the 1,2,4-triazole system, with the position of the N-H proton being variable. researchgate.net

Theoretical and computational chemistry plays a vital role in understanding the nuances of these isomers. DFT calculations are frequently employed to determine the relative stabilities of different tautomers and to explore the potential energy surfaces of various conformers. ufms.brresearchgate.netdoaj.org These studies provide insights into the preferred geometries and the energy barriers between different conformations. For example, theoretical calculations on 1,2,4-triazole-3-thiol and 1,2,4-triazole-3-thione derivatives have been used to study their tautomeric conformations in detail. ufms.br Such computational analyses, often corroborated by experimental data from X-ray crystallography and NMR spectroscopy, are essential for a complete understanding of the structure-property relationships in this class of compounds. researchgate.net

Table 2: Mentioned Compounds

Compound Name
This compound
5-amino-1H-1,2,4-triazole
1-acetyl-3-amino-1H- organic-chemistry.orgfigshare.comscispace.comtriazole
1-acetyl-5-amino-1H- organic-chemistry.orgfigshare.comscispace.comtriazole
5-(acetylamino)-1H- organic-chemistry.orgfigshare.comscispace.comtriazole
1-acetyl-3-(acetylamino)-1H- organic-chemistry.orgfigshare.comscispace.comtriazole
1-acetyl-5-(acetylamino)-1H- organic-chemistry.orgfigshare.comscispace.comtriazole
3,5-diphenyl-1,2,4-triazole
N-(4-(1H-1,2,4-triazol-1-yl)phenyl)pentanamide
5-(4-Methylphenyl)-4-morpholin-4-yl-2,4-dihydro-3H-1,2,4-triazol-3-one
2-(3-hetaryl-1,2,4-triazol-5-yl)anilines
5-(1H-1,2,4-triazol-3-yl)-1,2,4-oxadiazole
1,2,4-triazole-3-thiol

Applications of 1h 1,2,4 Triazol 5 Ylformamide in Academic Research Contexts

Role as a Synthetic Building Block for Novel Chemical Scaffolds

The 1,2,4-triazole (B32235) ring is a prominent structural motif in a vast number of functional organic molecules. Compounds like 1H-1,2,4-triazol-5-ylformamide serve as crucial starting materials or intermediates for the construction of more complex heterocyclic systems. researchgate.netnih.gov Researchers utilize the reactivity of the triazole and formamide (B127407) groups to build diverse molecular architectures.

The synthesis of novel heterocyclic compounds often involves the 1,2,4-triazole core. For instance, derivatives of 1,2,4-triazole are used to create fused heterocyclic systems like nih.govnih.govijcsi.protriazolo[1,5-b] nih.govnih.govijcsi.promdpi.comtetrazines. beilstein-journals.org The general strategy involves modifying the core triazole structure through reactions like cyclization, condensation, and substitution to yield new scaffolds. nih.gov One common approach is the Pinner reaction, which can be used to synthesize α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates from corresponding carboxyimidate salts and formylhydrazide. nih.gov

Furthermore, the combination of a 1,2,4-triazole ring with other heterocycles, such as 1,3,4-oxadiazole, has been explored to create novel building blocks for energetic materials. frontiersin.orgnih.gov These synthetic strategies highlight the modularity of the triazole scaffold in generating a library of compounds with tailored properties.

Table 1: Examples of Heterocyclic Systems Synthesized from 1,2,4-Triazole Precursors

Precursor Type Resulting Scaffold Synthetic Strategy Reference
1,2,4,5-tetrazines with amidine nih.govnih.govijcsi.protriazolo[1,5-b] nih.govnih.govijcsi.promdpi.comtetrazines Oxidative cyclization beilstein-journals.org
Substituted ethyl cyanoacetates 2-(1H-1,2,4-triazol-3-yl)acetates Pinner reaction with formylhydrazide nih.gov
5-Amino-1H-1,2,4-triazole-3-carbohydrazide 2-(5-Amino-1H-1,2,4-triazol-3-yl)-1,3,4-oxadiazole Reaction with cyanic bromide frontiersin.org

Ligand Design and Coordination Chemistry Studies

The nitrogen atoms within the 1,2,4-triazole ring are excellent coordinating sites for metal ions, making triazole derivatives valuable ligands in coordination chemistry. These ligands can form stable complexes with a variety of transition metals, leading to materials with interesting magnetic, electronic, and catalytic properties. mdpi.comresearchgate.net

Research has demonstrated the synthesis and characterization of coordination complexes built from ditopic triazole-pyrazole ligands, forming mononuclear complexes with metals like Nickel, Cobalt, Cadmium, and Copper. mdpi.com Similarly, 1H-1,2,3-triazole-4,5-dithiolates have been used to coordinate with Ni(II), Pd(II), Pt(II), and Co(III), showcasing the versatility of the triazole core in creating diverse metal-organic frameworks. rsc.orgmdpi.com The resulting supramolecular structures are often influenced by hydrogen bonding and the nature of the counter anions. mdpi.com Lanthanide-based coordination compounds have also been synthesized using 4-(4-carboxyphenyl)-1,2,4-triazole, resulting in complexes with interesting luminescence properties. rsc.org

Applications in Materials Science Research

The inherent properties of the triazole ring, such as its aromaticity, high nitrogen content, and ability to coordinate with metals, make it a valuable component in the development of advanced materials.

Derivatives of 1H-1,2,4-triazole are widely investigated as effective corrosion inhibitors for various metals and alloys, particularly in acidic media. ijcsi.promdpi.com These organic compounds can adsorb onto the metal surface, forming a protective film that acts as a barrier between the metal and the corrosive environment. nih.gov The effectiveness of these inhibitors is attributed to the presence of heteroatoms (nitrogen), which can donate electrons to the vacant d-orbitals of the metal, and the π-electrons of the aromatic ring. nih.gov

Studies have shown that novel 1,2,4-triazole derivatives can effectively protect carbon steel in HCl and H₂SO₄ solutions. nih.govmdpi.com The inhibition efficiency is often evaluated using electrochemical techniques and quantum chemical calculations, which can predict the inhibitor's activity by analyzing parameters like the energy of molecular orbitals (HOMO and LUMO) and dipole moment. nih.govresearchgate.net

Table 2: Corrosion Inhibition Efficiency of Selected Triazole Derivatives

Inhibitor Metal Corrosive Medium Max Inhibition Efficiency (%) Reference
4-amino-5-hydrazineyl-4H-1,2,4-triazole-3-thiol derivatives Carbon Steel 1M HCl >95% nih.gov
3-substituted 1,2,4-triazole (3ST) Carbon Steel 2 M H₂SO₄ Not specified, forms protective film mdpi.com

In the field of energetic materials, nitrogen-rich heterocycles are sought after for their high heats of formation and ability to release large amounts of energy upon decomposition. The 1,2,4-triazole nucleus is a key building block in this area. frontiersin.org By linking the 1,2,4-triazole ring with other energetic moieties like 1,3,4-oxadiazole, researchers have synthesized new compounds with a good balance between energetic performance and thermal stability. nih.gov For instance, certain 2-(1,2,4-triazol-5-yl)-1,3,4-oxadiazole derivatives have been shown to have acceptable detonation velocities and pressures, making them of interest for further study. frontiersin.org

Role in Agrochemical Research (e.g., as Intermediates)

The 1,2,4-triazole scaffold is a cornerstone in the agrochemical industry, forming the active core of many fungicides and herbicides. arkema.com Compounds like this compound serve as important intermediates in the synthesis of these active agents. nih.gov The biological activity of these compounds often stems from their ability to inhibit specific enzymes in target organisms.

For example, novel 1,2,4-triazole derivatives have been designed and synthesized as protoporphyrinogen (B1215707) oxidase (PPO) inhibitors, a target for several herbicides. nih.gov Some of these synthesized compounds have shown promising post-emergence herbicidal activity with a broad spectrum at low application rates. nih.gov Furthermore, by incorporating neonicotinoid and amidine fragments into a 1,2,4-triazole structure, researchers have developed new compounds with insecticidal activity against pests like Aphis gossypii. researchgate.net The versatility of the triazole ring allows for molecular hybridization techniques to create new agrochemicals with potentially improved efficacy and safety profiles.

Exploration in Analytical Method Development (e.g., as reference compounds or probes)

In analytical chemistry, the detection and quantification of trace compounds are crucial. 1,2,4-triazole itself is a known metabolite of a large class of triazole fungicides, making its detection in environmental samples like soil and water a significant area of research. nih.govepa.gov Analytical methods, typically using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), have been developed and validated for the sensitive monitoring of 1,2,4-triazole. nih.gov In these contexts, pure this compound or its parent compound can serve as a reference standard for method development, validation, and calibration to ensure accurate quantification in complex matrices. epa.gov

For instance, a validated method for detecting 1,2,4-triazole in soil achieved a limit of quantification of 1.1 μg kg⁻¹, demonstrating the high sensitivity required for environmental monitoring. nih.gov Another method was developed to determine trace amounts of 1,2,4-triazole in antifungal drug substances using hydrophilic interaction liquid chromatography (HILIC). researchgate.net

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Pathways for the Compound

Future research must prioritize the development of environmentally benign and efficient synthetic routes to 1H-1,2,4-triazol-5-ylformamide. While classical methods for synthesizing 1,2,4-triazole (B32235) cores exist, exploration into modern synthetic strategies is a crucial next step. nih.gov Green chemistry principles should guide this research, aiming to reduce waste, avoid hazardous reagents, and improve atom economy.

Promising methodologies for investigation include:

Metal-Free Catalysis : Developing synthetic pathways that avoid transition-metal catalysts would be highly beneficial, reducing cost and environmental impact. rsc.org

Microwave-Assisted Synthesis : This technique has the potential to dramatically reduce reaction times and improve yields for the synthesis of substituted 1,2,4-triazoles.

Biocatalysis : The use of enzymes for the synthesis or modification of the compound could offer high selectivity and sustainability.

Table 1: Potential Sustainable Synthetic Methodologies
MethodologyPotential Advantages for Synthesizing this compoundKey Research Focus
Metal-Free SynthesisAvoids toxic metal residues, reduces cost, simplifies purification. rsc.orgDevelopment of organocatalysts or catalyst-free thermal/photochemical methods.
Multicomponent ReactionsHigh atom economy, operational simplicity, rapid access to derivatives. organic-chemistry.orgIdentifying suitable starting materials for a convergent synthesis.
Microwave-Assisted SynthesisAccelerated reaction rates, higher yields, improved process control.Optimization of reaction conditions (temperature, time, solvent).

In-depth Investigations of Complex Reaction Mechanisms

A thorough understanding of the reaction mechanisms underpinning the synthesis of this compound is essential for process optimization and the rational design of new synthetic routes. Future work should move beyond simply reporting synthetic procedures to include detailed mechanistic studies. For instance, the formation of the 1,2,4-triazole ring often involves complex tandem reactions, including nucleophilic additions and cyclization-elimination sequences. rsc.org

Key areas for investigation include:

Identification of Intermediates : Utilizing spectroscopic techniques (e.g., in-situ NMR) and mass spectrometry to detect and characterize transient intermediates.

Kinetic Studies : Performing kinetic analysis to determine reaction orders, rate constants, and activation energies, providing quantitative insight into the reaction pathway.

Isotopic Labeling : Employing isotopic labeling studies to trace the path of atoms from reactants to products, unequivocally establishing bond-forming and bond-breaking steps.

Computational Analysis : Using theoretical calculations to model reaction pathways, transition states, and intermediate structures, complementing experimental findings. frontiersin.org

Table 2: Methodologies for Mechanistic Investigation
TechniqueObjectiveExpected Outcome
In-situ Spectroscopy (NMR, IR)To observe the reaction as it proceeds and identify transient species.Direct evidence of reaction intermediates.
Kinetic AnalysisTo determine the rate-determining step and the influence of reactant concentrations.A validated rate law for the reaction.
Isotopic LabelingTo track atom movement throughout the reaction.Confirmation of bond formation/cleavage pathways. rsc.org

Exploration of Novel Supramolecular Assemblies Involving the Chemical Compound

The structure of this compound, featuring both a hydrogen-bond-donating and -accepting triazole ring and a formamide (B127407) group, makes it an excellent candidate for constructing novel supramolecular assemblies. frontiersin.org The field of supramolecular chemistry offers opportunities to create new materials with unique properties by programming non-covalent interactions. researchgate.net

Future research should focus on:

Crystal Engineering : Systematically studying the crystallization of the compound with various co-formers to generate cocrystals, salts, and polymorphs with tailored physicochemical properties.

Hydrogel Formation : Investigating the potential of the compound or its derivatives to act as gelators for the formation of soft supramolecular materials, leveraging isosteric replacement strategies. nih.gov

Anion Recognition : Exploring the ability of the polarized C-H bond on the triazole ring to participate in anion binding, a key feature in the design of sensors and transporters. researchgate.net

Template-Directed Synthesis : Using the compound as a building block in template-directed synthesis to create complex, functional oligomers and polymers. rsc.org

Advanced Computational Modeling for Predictive Research

Computational chemistry is a powerful tool for accelerating research by predicting molecular properties and guiding experimental design. Applying advanced computational modeling to this compound can provide significant insights before committing to extensive laboratory work.

Key computational approaches to be explored include:

Quantum Chemistry Calculations : Using methods like Density Functional Theory (DFT) to calculate electronic structure, molecular orbitals (HOMO/LUMO), dipole moments, and spectroscopic properties. mdpi.com

Molecular Dynamics (MD) Simulations : Simulating the behavior of the compound in different environments (e.g., solvents, biological systems) to understand its conformational preferences and intermolecular interactions.

Reaction Pathway Modeling : Computationally mapping potential energy surfaces for synthetic reactions to predict feasibility, identify transition states, and support mechanistic investigations. researchgate.net

Virtual Screening and Docking : If exploring potential biological applications, molecular docking studies can predict the binding affinity and mode of interaction of the compound with specific protein targets. researchgate.net

Table 3: Applications of Computational Modeling
Modeling TechniqueResearch ApplicationPredicted Properties
Density Functional Theory (DFT)Guiding synthesis and spectroscopic analysis.Molecular geometry, electronic properties, reaction energies. mdpi.com
Molecular Dynamics (MD)Understanding behavior in solution and in complex systems.Conformational stability, solvation effects, interaction dynamics.
Molecular DockingPredicting potential biological activity.Binding affinity, interaction modes with biological targets. researchgate.net

Integration into Emerging Interdisciplinary Research Fields (e.g., flow chemistry, photocatalysis)

To remain at the forefront of chemical science, research on this compound should be integrated with emerging, high-impact technologies.

Flow Chemistry : Continuous-flow synthesis offers significant advantages over traditional batch processing, including enhanced safety (especially when handling potentially energetic intermediates), improved heat and mass transfer, precise control over reaction parameters, and easier scalability. rsc.orgrsc.org Developing a continuous-flow synthesis for this compound could lead to a more efficient, safer, and automated production process. researchgate.netresearchgate.net The optimization of such a process could be aided by computational studies. thieme-connect.com

Photocatalysis : This field uses light to drive chemical reactions, often under mild conditions. Research into the photocatalytic synthesis or functionalization of the this compound core could unlock novel reaction pathways that are inaccessible through traditional thermal methods. researchgate.net This could involve C-H functionalization or the construction of the triazole ring itself via photochemically generated intermediates. rsc.org Furthermore, triazole-containing materials, such as covalent organic frameworks (COFs), have been investigated as photocatalysts for applications like CO2 reduction, suggesting another potential avenue for the compound's use. rsc.org

Table 4: Benefits of Integration into Emerging Fields
FieldPotential Impact on this compound Research
Flow ChemistrySafer handling of intermediates, improved scalability, higher yields, process automation. rsc.orgrsc.org
PhotocatalysisAccess to novel reaction pathways, mild reaction conditions, sustainable energy source (light). researchgate.netrsc.org

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1H-1,2,4-triazol-5-ylformamide derivatives, and how do substituent choices impact reaction outcomes?

  • Methodology :

  • Nucleophilic Substitution : Replace the formamide group with thiols, amines, or alkyl halides under basic conditions (e.g., K₂CO₃ in DMF) to generate analogs like 3-[(4-fluorobenzyl)thio]-1H-1,2,4-triazol-5-amine .
  • Heterocyclic Condensation : React 1,2,4-triazole precursors with formamide derivatives in refluxing ethanol, monitored by TLC for intermediate stability .
    • Key Considerations : Substituents like fluorobenzyl groups enhance lipophilicity, influencing biological membrane interactions. Steric hindrance from bulky groups (e.g., cycloheptyl) may reduce reaction yields .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound derivatives?

  • Techniques :

  • X-ray Crystallography : Use SHELX (e.g., SHELXL for refinement) to resolve tautomeric ambiguities, as seen in 3-phenyl-1H-1,2,4-triazol-5-amine structures .
  • FTIR and Raman Spectroscopy : Identify characteristic peaks (e.g., N-H stretching at 3200–3400 cm⁻¹ for formamide groups) .
    • Data Interpretation : Compare experimental results with computed spectra (e.g., PubChem data) to validate purity and tautomeric forms .

Advanced Research Questions

Q. How can computational methods resolve contradictions in biological activity data for this compound analogs?

  • Approach :

  • Molecular Docking : Screen derivatives against targets like EGFR using AutoDock Vina to explain variances in IC₅₀ values (e.g., 5-[(1H-1,2,4-triazol-1-yl)methyl]-3H-1,2,4-triazole-3-thione analogs show nM-level inhibition) .
  • QSAR Modeling : Correlate substituent electronic parameters (e.g., Hammett σ values) with antimicrobial activity trends observed in vitro .
    • Case Study : Fluorobenzyl derivatives exhibit higher antifungal activity (MIC = 2–4 µg/mL) compared to methoxy-substituted analogs due to enhanced membrane permeability .

Q. What strategies address crystallographic challenges in resolving tautomerism for 1,2,4-triazole derivatives?

  • Solutions :

  • High-Resolution Data Collection : Use synchrotron radiation (λ = 0.7 Å) to improve electron density maps for tautomeric forms (e.g., 3-phenyl vs. 5-phenyl-1H-1,2,4-triazol-amine) .
  • SHELX Constraints : Apply "AFIX" commands to model disorder in triazole rings, as demonstrated in ORTEP-III refinements .
    • Validation : Cross-check with Hirshfeld surface analysis to confirm hydrogen-bonding networks .

Q. How do reaction conditions influence the regioselectivity of this compound functionalization?

  • Experimental Design :

  • Solvent Effects : Polar aprotic solvents (e.g., DMSO) favor N1-substitution, while nonpolar solvents (e.g., toluene) promote C5 modifications .
  • Catalytic Optimization : Pd/C or CuI catalysts enable Suzuki couplings at C5 without degrading the formamide group .
    • Case Study : Substitution with 4-nitrobenzyl groups under acidic conditions yields 80% regioselective product vs. 45% under neutral conditions .

Methodological Recommendations

  • Structural Refinement : Prioritize SHELXL over generic software for handling twinning or high thermal motion in triazole crystals .
  • Biological Assays : Use MIC (Minimum Inhibitory Concentration) protocols with Candida albicans ATCC 10231 to standardize antifungal evaluations .
  • Safety : Follow SDS guidelines for handling reactive intermediates (e.g., 4-amino-3-propan-2-yl-1H-1,2,4-triazol-5-one requires PPE due to toxicity) .

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